
Acetic acid;dodeca-7,11-dien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;dodeca-7,11-dien-1-ol is a compound that combines the properties of acetic acid and dodeca-7,11-dien-1-ol. Acetic acid, also known as ethanoic acid, is a simple carboxylic acid with the chemical formula CH3COOH. It is a colorless liquid with a pungent smell and is widely used in various industrial and household applications. Dodeca-7,11-dien-1-ol is a diene alcohol with a 12-carbon chain and two double bonds located at the 7th and 11th positions. This compound is known for its role in chemical communication among insects, particularly as a pheromone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;dodeca-7,11-dien-1-ol can be achieved through several methods. One common approach involves the esterification of dodeca-7,11-dien-1-ol with acetic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
Dodeca-7,11-dien-1-ol+Acetic acidH2SO4Acetic acid;dodeca-7,11-dien-1-ol+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and catalysts is crucial to obtain a high yield of the desired product. Additionally, purification steps such as distillation and recrystallization may be employed to isolate the compound from reaction by-products.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;dodeca-7,11-dien-1-ol can undergo various chemical reactions, including:
Oxidation: The double bonds in the dodeca-7,11-dien-1-ol moiety can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl group in the dodeca-7,11-dien-1-ol moiety can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated alcohols.
Substitution: Halogenated derivatives or esters.
Aplicaciones Científicas De Investigación
Acetic acid;dodeca-7,11-dien-1-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its role as a pheromone in insect communication, particularly in termites.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antimicrobial and anti-inflammatory properties.
Industry: It is used in the formulation of fragrances and as an intermediate in the synthesis of other chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid;dodeca-7,11-dien-1-ol involves its interaction with specific molecular targets. In insects, the compound acts as a pheromone by binding to olfactory receptors, triggering behavioral responses such as trail-following and mating. The molecular pathways involved in these processes are still under investigation, but they likely involve signal transduction pathways that lead to changes in gene expression and neuronal activity.
Comparación Con Compuestos Similares
Similar Compounds
Dodeca-7,11-dien-1-ol: Similar structure but lacks the acetic acid moiety.
Acetic acid: Simple carboxylic acid without the diene alcohol structure.
Dodeca-3,6-dien-1-ol: Another diene alcohol with double bonds at different positions.
Uniqueness
Acetic acid;dodeca-7,11-dien-1-ol is unique due to its combination of acetic acid and dodeca-7,11-dien-1-ol, which imparts both acidic and pheromonal properties. This dual functionality makes it valuable in various applications, from chemical synthesis to biological studies.
Propiedades
Número CAS |
65954-25-8 |
|---|---|
Fórmula molecular |
C14H26O3 |
Peso molecular |
242.35 g/mol |
Nombre IUPAC |
acetic acid;dodeca-7,11-dien-1-ol |
InChI |
InChI=1S/C12H22O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-2(3)4/h2,5-6,13H,1,3-4,7-12H2;1H3,(H,3,4) |
Clave InChI |
ACKRDJTZMDPJNO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C=CCCC=CCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


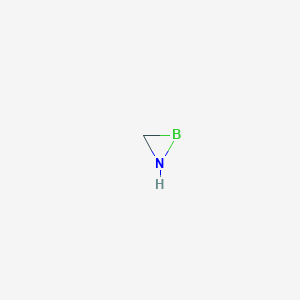
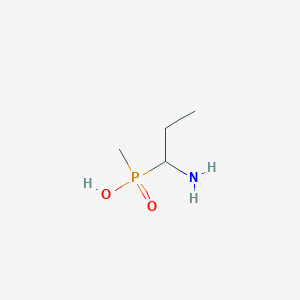
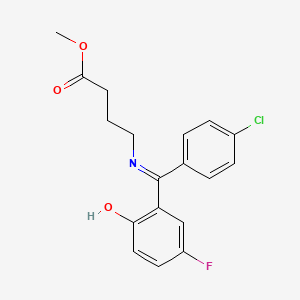
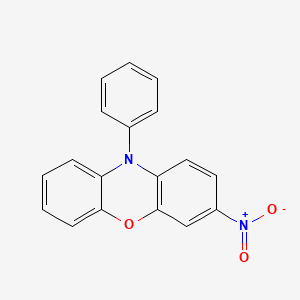
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-(2-hydroxypropoxy)-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B14471050.png)
![(E)-1-[2-(Chlorotellanyl)phenyl]-2-phenyldiazene](/img/structure/B14471056.png)
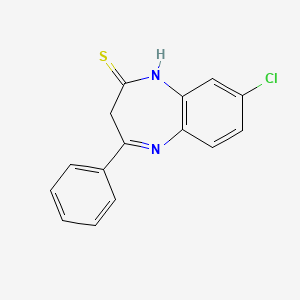
![Formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2-methylbutan-2-yl)phenol](/img/structure/B14471064.png)
![Bicyclo[2.1.0]pent-1(4)-ene](/img/structure/B14471070.png)
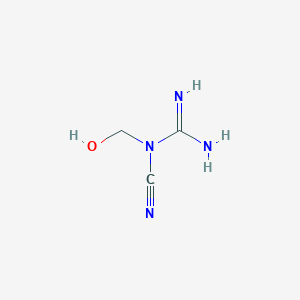
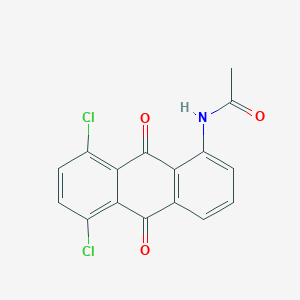
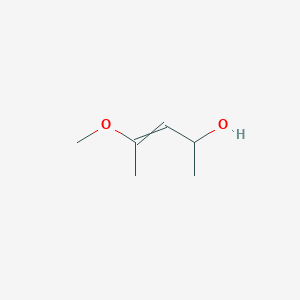
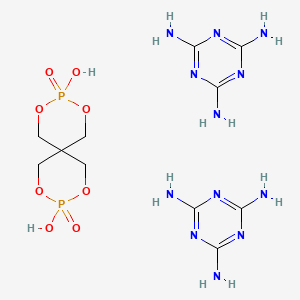
![1-{4-[(1E)-3-(Hydroxymethyl)-3-methyltriaz-1-en-1-yl]phenyl}ethan-1-one](/img/structure/B14471097.png)
